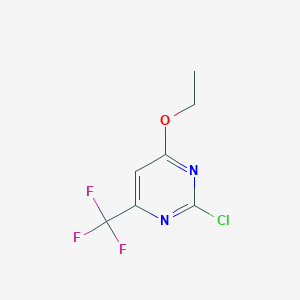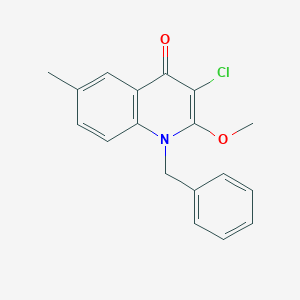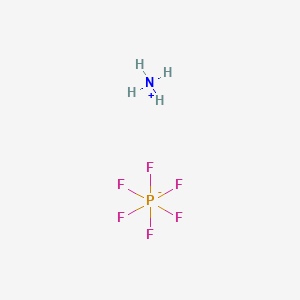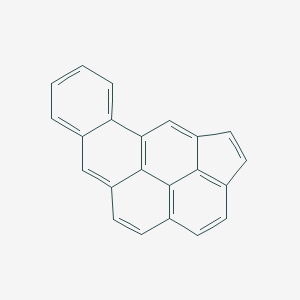
Dibenzo(j,mno)acephenanthrylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzo(j,mno)acephenanthrylene (DBA) is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in recent years due to its unique structure and potential applications in various fields. DBA is a highly conjugated molecule with a planar structure that consists of four fused benzene rings.
Mecanismo De Acción
The mechanism of action of Dibenzo(j,mno)acephenanthrylene is not fully understood, but recent studies have shown that it can interact with DNA and induce DNA damage. Dibenzo(j,mno)acephenanthrylene has also been shown to induce oxidative stress and inflammation in cells, which may contribute to its cytotoxic effects.
Efectos Bioquímicos Y Fisiológicos
Dibenzo(j,mno)acephenanthrylene has been shown to have cytotoxic effects on various cell types, including cancer cells. It can induce apoptosis and inhibit cell proliferation, making it a potential candidate for cancer therapy. However, Dibenzo(j,mno)acephenanthrylene also has toxic effects on normal cells, which may limit its use in clinical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Dibenzo(j,mno)acephenanthrylene in lab experiments is its high chemical stability, which makes it an ideal candidate for studying the effects of PAHs on biological systems. However, Dibenzo(j,mno)acephenanthrylene is also highly insoluble in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Dibenzo(j,mno)acephenanthrylene, including:
1. Developing novel Dibenzo(j,mno)acephenanthrylene-based materials for organic electronics applications.
2. Studying the effects of Dibenzo(j,mno)acephenanthrylene on DNA damage and repair mechanisms.
3. Investigating the potential use of Dibenzo(j,mno)acephenanthrylene as a cancer therapeutic agent.
4. Developing new synthesis methods for Dibenzo(j,mno)acephenanthrylene and its derivatives.
5. Studying the environmental impact of Dibenzo(j,mno)acephenanthrylene and other PAHs.
Métodos De Síntesis
Dibenzo(j,mno)acephenanthrylene can be synthesized through various methods, including Suzuki-Miyaura coupling, Pd-catalyzed C-H activation, and Diels-Alder reaction. The most commonly used method for synthesizing Dibenzo(j,mno)acephenanthrylene is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative and a halogenated aromatic compound in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
Dibenzo(j,mno)acephenanthrylene has been extensively studied in various scientific fields, including materials science, organic electronics, and biomedicine. In materials science, Dibenzo(j,mno)acephenanthrylene has been used as a building block for the synthesis of novel organic semiconductors with high charge mobility. In organic electronics, Dibenzo(j,mno)acephenanthrylene-based materials have shown promising results in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Propiedades
Número CAS |
153043-82-4 |
|---|---|
Nombre del producto |
Dibenzo(j,mno)acephenanthrylene |
Fórmula molecular |
C22H12 |
Peso molecular |
276.3 g/mol |
Nombre IUPAC |
hexacyclo[16.3.1.02,7.09,21.012,20.015,19]docosa-1(21),2,4,6,8,10,12(20),13,15(19),16,18(22)-undecaene |
InChI |
InChI=1S/C22H12/c1-2-4-18-15(3-1)11-16-9-8-14-6-5-13-7-10-17-12-19(18)21(16)22(14)20(13)17/h1-12H |
Clave InChI |
VBFJBGBONHVYNN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C=C6C5=C(C=C4)C=C6 |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C=C6C5=C(C=C4)C=C6 |
Otros números CAS |
153043-82-4 |
Sinónimos |
CP(1,12)B(a)P dibenzo(j,mno)acephenanthrylene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



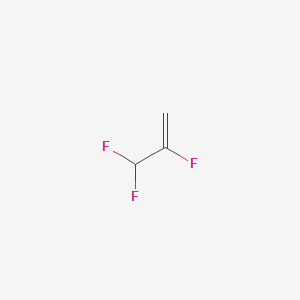
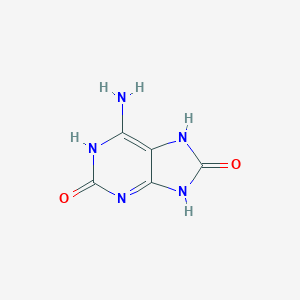
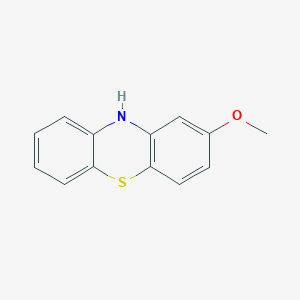
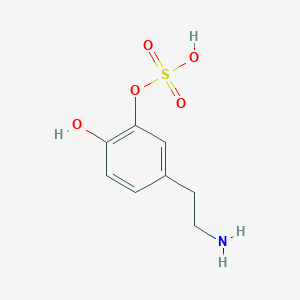
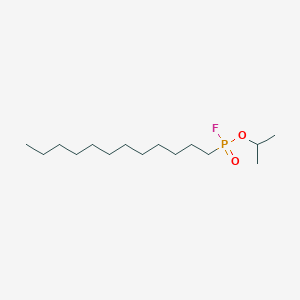

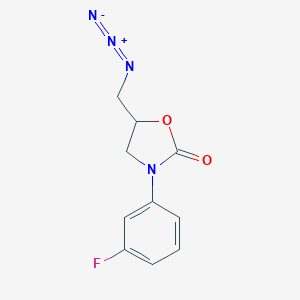
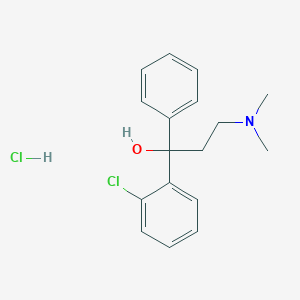
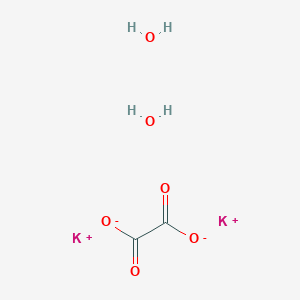
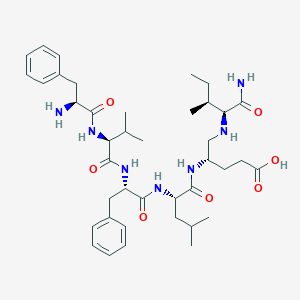
![(3R,4S)-1-(4-Fluorophenyl)-4-(4-hydroxyphenyl)-3-[(3S)-3-hydroxy-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)propyl]azetidin-2-one](/img/structure/B126205.png)
